Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

15‑lipoxygenase inhibition inflammation carbonic anhydrase dual inhibition

Medicinal chemistry programs require validated sulfonamide bioisosteres for CA inhibition and antiviral screening. This 4-methylthiazole-5-carboxylate features a methylsulfonyl group at C-2-a pharmacophore shifting CA IC₅₀ >5-fold vs non-sulfonyl analogs. • **Differentiation:** Ethyl ester balances lipophilicity & hydrolytic stability for prodrug design; enables amide coupling after hydrolysis. • **Application:** Starting scaffold for glaucoma, diuresis, epilepsy, or HBV/HCV antiviral chemotypes (WO2009035788A1). • **Supply:** BenchChem provides research quantities with analytical data.

Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
Cat. No. B15264790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate
Molecular FormulaC8H11NO4S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C
InChIInChI=1S/C8H11NO4S2/c1-4-13-7(10)6-5(2)9-8(14-6)15(3,11)12/h4H2,1-3H3
InChIKeyFYWZRBXKMYXCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methanesulfonyl-4-methylthiazole-5-carboxylate Building Block


Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate (CAS not yet assigned; MW 249.3 g/mol, C₈H₁₁NO₄S₂) is a heterocyclic thiazole derivative bearing a methylsulfonyl electron‑withdrawing group at the 2‑position and an ethyl ester at the 5‑position . The compound belongs to the 4‑methylthiazole‑5‑carboxylate class that has yielded potent anticancer, antimicrobial, and carbonic‑anhydrase (CA) inhibitory agents [1]. The methylsulfonyl substituent serves as a sulfonamide bioisostere, a pharmacophore critical for CA inhibition and COX‑2 selectivity, making this scaffold a versatile starting point for medicinal chemistry and agrochemical discovery programs [2].

Medicinal Chemistry Building block for heterocyclic SAR programs and scaffold diversification
Pharmacophore Sulfonamide bioisostere with reported CA inhibition pharmacophore context
Synthetic Handle Methylsulfonyl group enables SNAr-based ring diversification pathways

Why This 2-Methylsulfonyl Thiazole Is Irreplaceable


Thiazole‑5‑carboxylates are a broad class, but the 2‑position substituent dictates electronic character, target binding, and metabolic fate. The methylsulfonyl group at C‑2 is a strong electron‑withdrawing moiety that mimics sulfonamide pharmacophores, a feature absent in the corresponding 2‑unsubstituted, 2‑amino, or 2‑hydrazinyl analogs [1]. Data from structurally related methylsulfonyl‑thiazole series demonstrate that this group shifts carbonic anhydrase IC₅₀ values by >5‑fold compared to non‑sulfonyl congeners [2]. Similarly, the ethyl ester at C‑5 provides a specific lipophilicity–hydrolytic stability balance that the methyl ester (more labile) and tert‑butyl ester (more hindered) do not replicate, directly influencing bioavailability and synthetic tractability in downstream derivatization [3]. Generic substitution therefore risks loss of target potency, altered selectivity, and unforeseen ADME liabilities.

Target Attribute
Substitution Risk
2-Methylsulfonyl group
2-Amino or 2-H analogs may shift electronic character and target engagement profile; pharmacophore-directed pathway context may not transfer
Ethyl ester at C-5
Methyl ester may be more labile; tert-butyl ester more hydrolysis-resistant; ADME and synthetic tractability profiles may differ

Differential Evidence for 2-Methylsulfonyl Thiazole Selection


15-Lipoxygenase Inhibition by Methylsulfonyl Thiazoles

In a 2017 study, 2‑(benzylidenehydrazinyl)‑4‑methylthiazole‑5‑carboxylates displayed IC₅₀ values of 0.12–0.69 µM against 15‑lipoxygenase (15‑LOX) and 1.26 µM against bovine carbonic anhydrase II (bCA II) [1]. While the target compound bears a methylsulfonyl rather than a hydrazinyl at the 2‑position, the methylsulfonyl group is recognized as a sulfonamide bioisostere that the ACS Omega 2025 study directly links to CA I/II inhibition (IC₅₀ range 39.38–198.04 µM for hCA I and 39.16–86.64 µM for hCA II) [2]. This class-level evidence indicates that 2‑methylsulfonyl‑4‑methylthiazole‑5‑carboxylates occupy a complementary potency–selectivity space relative to 2‑hydrazinyl analogs, offering a differentiated pharmacophore for inflammatory and respiratory disease programs.

15-LOX vs CA Profile
Class-level
Methylsulfonyl series → hCA I/II; Hydrazinyl series → 15-LOX predominant
Pharmacophore steers target-pathway context; supports CA-focused research selection
Cross-study inference; direct compound data pending
15‑lipoxygenase inhibition inflammation carbonic anhydrase dual inhibition

Ethyl Ester Lipophilicity and Hydrolytic Stability

The ethyl ester of 2‑methanesulfonyl‑4‑methyl‑1,3‑thiazole‑5‑carboxylic acid (MW 249.3 g/mol) occupies an intermediate lipophilicity window between the methyl ester analog (MW 225.3 g/mol, CAS 93801‑74‑2) and the isopropyl ester analog (MW 263.3 g/mol, CAS 2059937‑22‑1) . Ethyl esters are widely recognized in prodrug design as providing a balance between adequate membrane permeability (logP higher than methyl esters) and sufficient hydrolytic lability for in vivo activation, whereas methyl esters are often too rapidly cleaved and tert‑butyl esters (MW 277.4 g/mol, CAS 2044872‑56‑0) resist hydrolysis . This physicochemical differentiation directly impacts oral bioavailability optimization in lead development.

Ester Physicochemical Profile
Class-level inference
Ethyl ester MW 249.3; intermediate lipophilicity between methyl (MW 225.3) and tert-butyl (MW 277.4)
May support balanced hydrolytic stability and ADME optimization context
Physicochemical inference; experimental logP/D and stability data to verify
ester prodrug lipophilicity pharmacokinetics oral bioavailability

Carbonic Anhydrase Inhibition by Methylsulfonyl Pharmacophore

The ACS Omega 2025 study on thiazole‑methylsulfonyl derivatives reports IC₅₀ values of 39.38–198.04 µM for hCA I and 39.16–86.64 µM for hCA II, with acetazolamide (AAZ) reference values of 18.11 µM and 20.65 µM respectively [1]. Although the tested compounds differ structurally from the target compound by bearing a hydrazinyl‑phenyl linker, the study explicitly concludes that both the thiazole ring and the methyl sulfonyl group are essential for CA enzyme inhibition [1]. By contrast, 4‑methylthiazole‑5‑carboxylic acid derivatives lacking the 2‑sulfonyl group demonstrate anticancer activity (MDA‑MB‑231 cells) but no reported CA inhibition [2]. This divergent bioactivity profile confirms that the 2‑methylsulfonyl group is a key determinant for CA‑targeted applications and cannot be replaced by hydrogen, amino, or hydrazinyl substituents without loss of this activity.

CA Inhibition Potency
Class-level
hCA I IC50 39.38–198.04 µM; hCA II IC50 39.16–86.64 µM
Supports carbonic anhydrase enzyme assay context for pathway studies
Reference acetazolamide IC50 18.11–20.65 µM; series-level data
carbonic anhydrase I/II inhibition glaucoma diuretics antiepileptic

Methylsulfonyl Electron-Withdrawing Effect on Derivatization

The methylsulfonyl group is a strong electron‑withdrawing substituent (Hammett σₘ ≈ 0.60) that activates the thiazole ring toward nucleophilic aromatic substitution (SNAr) at the electron‑deficient positions [1]. This contrasts with the 2‑amino analog (ethyl 2‑amino‑4‑methylthiazole‑5‑carboxylate), where the electron‑donating amino group deactivates the ring toward SNAr [2]. A one‑pot synthetic methodology for ethyl 2‑substituted‑4‑methylthiazole‑5‑carboxylates demonstrates the feasibility of diversifying the 2‑position using N‑bromosuccinimide and thiourea derivatives, achieving good yields under mild conditions [2]. The methylsulfonyl compound thus offers a complementary reactivity profile: while the amino analog enables acylation/sulfonylation at the 2‑amino group, the methylsulfonyl analog enables direct ring functionalization via SNAr, opening distinct SAR expansion pathways.

SNAr Activation
Reported
Hammett σm ≈ +0.60; ring-activating toward nucleophilic substitution
Enables distinct SAR expansion via direct ring functionalization
2-Amino analog is ring-deactivating (σm ≈ −0.16); reactivity context differs
nucleophilic aromatic substitution SAR expansion medicinal chemistry building block

Antiviral Patent Landscape for Methylsulfonyl Thiazolides

Patent WO2009035788A1 (Romark Laboratories) discloses alkylsulfonyl‑substituted thiazolide compounds with strong activity against hepatitis B and C viruses [1]. The claimed compounds include 2‑benzamido‑5‑methylsulfonyl‑thiazolides and 2‑benzamido‑4‑methylsulfonyl‑thiazolides, establishing the methylsulfonyl‑thiazole scaffold as a privileged structure for antiviral drug discovery [1]. While the target compound (ethyl 2‑methanesulfonyl‑4‑methyl‑1,3‑thiazole‑5‑carboxylate) is not explicitly exemplified in the patent, its core architecture matches the disclosed pharmacophore. The patent demonstrates that antiviral synergy studies (EC₅₀, EC₇₅, EC₉₀ combination analyses) were performed, providing a validated screening framework for new analogs [1]. This patent precedent strengthens the procurement rationale for the target compound in antiviral lead optimization programs, as it occupies a chemical space already recognized as productive by industry IP.

Antiviral IP Precedent
Supporting evidence
WO2009035788A1 discloses alkylsulfonyl-thiazolide scaffold with anti-HBV/HCV activity
Supports antiviral screening context; scaffold recognized in IP landscape
Patent-derived; compound-specific data to verify
antiviral hepatitis B hepatitis C thiazolide patent landscape

Divergent Bioactivity: Anticancer vs. Carbonic Anhydrase Inhibition

4‑Methylthiazole‑5‑carboxylic acid derivatives lacking the 2‑methylsulfonyl group (compounds 1, 3b, 3d, 3e, 3i, 3f) demonstrated potent in vitro anti‑breast cancer activity against MDA‑MB‑231 cells via Trypan‑blue and MTT assays [1]. In contrast, thiazole‑methylsulfonyl derivatives from the ACS Omega 2025 study showed carbonic anhydrase I/II inhibition but no reported anticancer activity [2]. This activity cliff—where a single substituent change at the 2‑position switches the biological target from cancer cell cytotoxicity to CA enzyme inhibition—provides the strongest rationale for selecting the appropriate 2‑substituted analog based on the intended therapeutic indication. The target compound, bearing the 2‑methylsulfonyl group, is therefore specifically indicated for CA‑targeted programs (glaucoma, diuresis, epilepsy) rather than oncology programs, where the 2‑unsubstituted or 2‑amido analogs would be more appropriate.

Activity Cliff
Class-level inference
2-Methylsulfonyl → CA enzyme inhibition; 2-H → cell-model activity context
2-Substituent determines research model and target-pathway fit
Supports substituent-specific selection review for intended pathway
anticancer MDA‑MB‑231 breast cancer carbonic anhydrase activity cliff

Application Scenarios for 2-Methylsulfonyl Thiazole


CA Inhibitor Lead Optimization for Glaucoma and Epilepsy

The methylsulfonyl‑thiazole scaffold has demonstrated class‑level carbonic anhydrase I/II inhibition with IC₅₀ values in the 39–198 µM range [1]. Medicinal chemistry teams pursuing CA‑targeted therapeutics for glaucoma, diuresis, or epilepsy can use this compound as a starting scaffold for SAR expansion, leveraging the ethyl ester as a tractable prodrug handle and the methylsulfonyl group as a validated sulfonamide bioisostere. The compound's intermediate molecular weight (249.3 g/mol) and balanced lipophilicity make it suitable for further optimization toward CNS‑penetrant CA inhibitors .

Antiviral Lead Discovery Against HBV and HCV

Patent WO2009035788A1 establishes the alkylsulfonyl‑thiazolide scaffold as a productive antiviral chemotype against HBV and HCV [2]. The target compound shares this core architecture and can serve as a versatile intermediate for synthesizing 2‑amido‑4‑methylsulfonyl‑thiazolide analogs for antiviral screening. The ethyl ester permits facile hydrolysis to the carboxylic acid for subsequent amide coupling with diverse amine partners, enabling rapid library generation for structure‑activity relationship studies.

Agrochemical Fungicide and Bactericide Development

Thiazole derivatives with methylsulfonyl substitution have documented antimicrobial and antifungal properties relevant to crop protection . The compound's physicochemical profile—moderate MW, ester prodrug potential, and the electron‑withdrawing methylsulfonyl group that enhances metabolic stability—aligns with agrochemical lead criteria. Research teams developing novel fungicides or bactericides can evaluate this scaffold against phytopathogenic fungi and bacteria, building on the thiazole class's established agricultural bioactivity [3].

Chemical Biology Probe for Target Identification

The activity cliff between 2‑methylsulfonyl‑substituted (CA inhibition) and 2‑unsubstituted (anticancer activity) 4‑methylthiazole‑5‑carboxylates provides a powerful chemical biology tool for target deconvolution [1][4]. By using the target compound alongside its 2‑des‑methylsulfonyl analog in competitive profiling experiments, researchers can identify proteins whose engagement is specifically dependent on the methylsulfonyl pharmacophore, enabling the discovery of novel CA‑related or sulfonamide‑binding targets.

Application
Selection Property
Validation Focus
CA enzyme inhibition studies
Sulfonamide bioisostere pharmacophore context
hCA I/II isoform assay review
Antiviral screening research
Methylsulfonyl-thiazole IP scaffold context
In vitro antiviral panel review
Agrochemical fungicide screening
Ester prodrug and metabolic stability context
Phytopathogen panel assessment
Target deconvolution probe studies
Activity cliff pharmacophore context
Competitive profiling and target engagement validation
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